4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that features a thiazine ring fused with a benzene ring, along with a carbonitrile group and an o-tolyl substituent
Mechanism of Action
Target of Action
The primary target of the compound, also known as 4-(2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile, is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system, recognizing pathogens and triggering an immune response.
Mode of Action
The compound interacts with TLR4 through a series of molecular interactions. It forms hydrogen bonds with specific residues of the TLR4 protein, and also displays non-hydrogen bonded interactions like pi-sigma and pi-alkyl interactions with other residues . These interactions likely alter the conformation of TLR4, affecting its ability to recognize pathogens and initiate an immune response.
Pharmacokinetics
In silico pharmacokinetic profiling was performed for similar compounds, suggesting that they adhered to lipinski’s rule of five with slight deviation in molecular weight . This rule is a guideline for the druglikeness of a compound, indicating good absorption and permeation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-toluidine with 2-chlorobenzonitrile in the presence of a base to form the intermediate, which is then cyclized with sulfur and oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiazine ring can be further oxidized under mild conditions to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Sulfone derivatives with enhanced antimicrobial properties.
Reduction: Amino derivatives that can be further functionalized.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, derivatives of this compound have shown significant antimicrobial activity. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The sulfone derivatives, in particular, have shown promise in preclinical studies .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Lacks the o-tolyl substituent.
4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Has a p-tolyl instead of an o-tolyl group.
4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile: Lacks the 1,1-dioxide functionality.
Uniqueness
The presence of the o-tolyl group and the 1,1-dioxide functionality in 4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide makes it unique. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-12-6-2-3-7-14(12)18-11-13(10-17)21(19,20)16-9-5-4-8-15(16)18/h2-9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTIXFCRZFXJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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